molecular formula C21H14N2O6S B2488175 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate CAS No. 877638-03-4

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B2488175
CAS RN: 877638-03-4
M. Wt: 422.41
InChI Key: UAQRMNKVJAGECN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves pseudo-multicomponent reactions, regioselective cascade reactions, and the use of various catalysts and solvents to achieve the desired molecular architecture. For example, a series of novel compounds were synthesized using a pseudo-three-component reaction, highlighting the versatility and creativity required in synthetic chemistry to produce complex molecules (L. Saher et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques and quantum studies, which help in understanding the electronic and geometric parameters critical for their reactivity and properties. A detailed spectral analysis combined with quantum studies has been applied to similar compounds, providing insights into their molecular structure and stability (S. A. Halim & M. Ibrahim, 2022).

Chemical Reactions and Properties

The chemical behavior of these compounds can involve ring-opening followed by ring closure reactions, showcasing their reactivity and the possibility of generating novel heterocyclic systems. These reactions are critical for expanding the applications of such compounds in various fields (V. Y. Korotaev et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the practical applications and handling of these compounds. The crystal structure, in particular, can provide valuable information on the molecular interactions and stability of the compound (P. Narayanan et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for forming derivatives, and participation in cycloaddition reactions, are pivotal for the compound's application in synthesis and industry. Research shows that these compounds can undergo a range of reactions, leading to a diversity of products with potential utility (S. S. Ibrahim et al., 2002).

properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O6S/c1-12-6-7-22-21(23-12)30-11-14-9-16(24)18(10-27-14)29-20(26)15-8-13-4-2-3-5-17(13)28-19(15)25/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQRMNKVJAGECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate

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